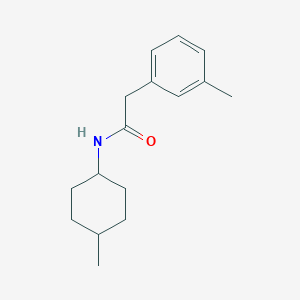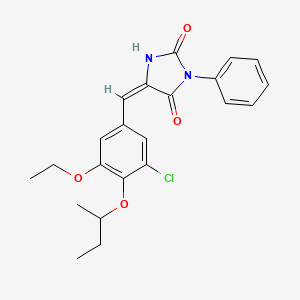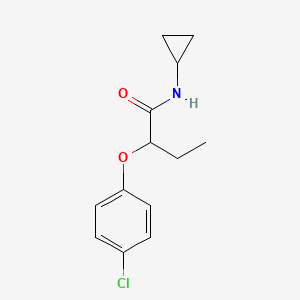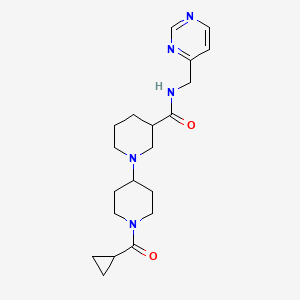
4-(2-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as "FPFPC" and has a molecular weight of 365.41 g/mol.
Wirkmechanismus
FPFPC acts as an inhibitor of various enzymes and proteins involved in disease progression. Its mechanism of action involves the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is critical in cell signaling and regulation. FPFPC also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FPFPC has been shown to have several biochemical and physiological effects in preclinical studies. FPFPC has anti-inflammatory, anti-tumor, and neuroprotective effects. FPFPC also exhibits antioxidant properties and has been shown to reduce oxidative stress in cells. FPFPC has a selective toxicity towards cancer cells, making it a potential chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
FPFPC has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. FPFPC is stable under normal laboratory conditions and can be stored for extended periods without degradation. However, the limitations of FPFPC include its poor solubility in water, which can make it challenging to administer in vivo. FPFPC also has limited bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
For FPFPC research include the evaluation of its efficacy in clinical trials for the treatment of cancer, inflammation, and neurodegenerative disorders. Further research is also needed to understand the mechanism of action of FPFPC and its interaction with other enzymes and proteins. The development of novel formulations of FPFPC with improved solubility and bioavailability is also an area of future research.
Conclusion:
FPFPC is a promising chemical compound with potential applications in various fields, primarily in medicinal chemistry. Its synthesis method is straightforward, and it has a high yield and purity. FPFPC has shown promising results in preclinical studies, and further research is ongoing to evaluate its efficacy in clinical trials. FPFPC's mechanism of action involves the inhibition of various enzymes and proteins involved in disease progression. FPFPC has several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. FPFPC has advantages and limitations for lab experiments, and future directions for research include the evaluation of its efficacy in clinical trials and the development of novel formulations with improved solubility and bioavailability.
Synthesemethoden
The synthesis of FPFPC involves the reaction of 2-fluorophenol, 3-methyl-2-furoic acid, and piperidine-4-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled conditions of temperature and pressure. The yield of FPFPC obtained from this synthesis method is high, and the purity of the compound is also excellent.
Wissenschaftliche Forschungsanwendungen
FPFPC has various scientific research applications, primarily in the field of medicinal chemistry. FPFPC is a potential drug candidate for the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders. FPFPC has shown promising results in preclinical studies, and further research is ongoing to evaluate its efficacy in clinical trials.
Eigenschaften
IUPAC Name |
4-(2-fluorophenoxy)-1-(3-methylfuran-2-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c1-12-6-11-24-15(12)16(21)20-9-7-18(8-10-20,17(22)23)25-14-5-3-2-4-13(14)19/h2-6,11H,7-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNPODGKNWSFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-benzyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]sulfamide](/img/structure/B5413991.png)
![4,6-dimethyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5414025.png)
![3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B5414030.png)
![3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide](/img/structure/B5414037.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5414043.png)


![2-({4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5414059.png)
![1-{[(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5414064.png)

![4-[4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5414071.png)

![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5414093.png)
![2-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5414106.png)